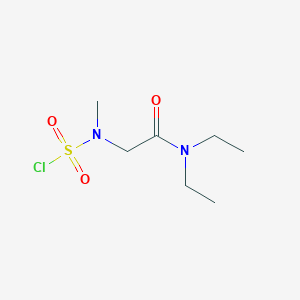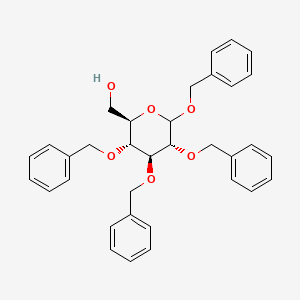
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of brominated aromatic esters This compound is characterized by the presence of a dibromoacetyl group attached to a hydroxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate typically involves the bromination of a precursor compound. One common method is the selective α-bromination of an aralkyl ketone using phenyltrimethylammonium tribromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phenyltrimethylammonium tribromide, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while oxidation reactions can produce different oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(2,2-Dibromoacetyl)benzoate: Similar in structure but with the dibromoacetyl group attached to a different position on the benzoate ring.
2,2-Dibromo-2-cyanoacetamide: Another brominated compound with different functional groups and applications.
Uniqueness
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H8Br2O4 |
|---|---|
Peso molecular |
351.98 g/mol |
Nombre IUPAC |
methyl 5-(2,2-dibromoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H8Br2O4/c1-16-10(15)6-4-5(2-3-7(6)13)8(14)9(11)12/h2-4,9,13H,1H3 |
Clave InChI |
SLRXRMBUMQWPKO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C(=O)C(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)


![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)

![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)



![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)

![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)

